molecular formula C6H8Cl2 B15460654 3,5-Dichloro-4-methylpenta-1,3-diene CAS No. 61170-15-8

3,5-Dichloro-4-methylpenta-1,3-diene

Cat. No.: B15460654
CAS No.: 61170-15-8
M. Wt: 151.03 g/mol
InChI Key: QSEWOSQGSONDJY-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylpenta-1,3-diene is a chlorinated alkene with a branched structure, featuring chlorine substituents at positions 3 and 5 and a methyl group at position 2. Its molecular formula is C₆H₈Cl₂, and its structure confers unique electronic and steric properties. Chlorine atoms, being electron-withdrawing, polarize the double bonds, while the methyl group introduces steric hindrance.

Properties

CAS No.

61170-15-8

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

3,5-dichloro-4-methylpenta-1,3-diene

InChI

InChI=1S/C6H8Cl2/c1-3-6(8)5(2)4-7/h3H,1,4H2,2H3

InChI Key

QSEWOSQGSONDJY-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C=C)Cl)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Substituents Molecular Formula Key Electronic Effects
3,5-Dichloro-4-methylpenta-1,3-diene Cl (3,5), CH₃ (4) C₆H₈Cl₂ Electron-withdrawing Cl, steric CH₃
2,3-Dimethylbuta-1,3-diene CH₃ (2,3) C₆H₁₀ Electron-donating CH₃, no halogens
1,3-Cyclohexadiene Cyclic structure C₆H₈ Conjugated diene, no substituents
  • Electronic Effects : The chlorine atoms in 3,5-Dichloro-4-methylpenta-1,3-diene reduce electron density at the double bonds compared to methyl-substituted analogs like 2,3-Dimethylbuta-1,3-diene. This polarization may hinder electrophilic addition reactions but favor radical or nucleophilic pathways .

Reactivity in Cyclization and Rearrangement Reactions

Quantum chemical modeling of 2,3-Dimethylbuta-1,3-diene revealed a stepwise biradical mechanism during cyclization with methyl acrylate, driven by the electron-donating methyl groups stabilizing intermediates .

Stability and Degradation

Chlorinated dienes generally exhibit higher thermal stability than non-halogenated analogs due to reduced electron density at reactive sites. However, they may undergo dehydrohalogenation under basic conditions, forming conjugated polyenes. For example, studies on cyclobutene derivatives (e.g., thermal ring-opening to buta-1,3-diene) highlight how substituents influence activation barriers . The methyl and chlorine groups in 3,5-Dichloro-4-methylpenta-1,3-diene may create competing steric and electronic effects, complicating degradation pathways.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-methylpenta-1,3-diene, and how can purity be ensured?

Methodological Answer :

  • Stepwise Chlorination : Start with 4-methylpenta-1,3-diene. Use N-chlorosuccinimide (NCS) under radical-initiated conditions for selective chlorination at positions 3 and 5. Monitor reaction progress via GC-MS to avoid over-chlorination .
  • Purification : Employ silica gel chromatography with hexane/ethyl acetate (95:5) to isolate the product. Confirm purity using 1^1H NMR (look for absence of allylic proton splitting) and HPLC (retention time consistency) .

Q. How can spectroscopic techniques differentiate 3,5-Dichloro-4-methylpenta-1,3-diene from structural analogs?

Methodological Answer :

  • IR Spectroscopy : The conjugated diene system shows characteristic C=C stretching at 1620–1680 cm1^{-1}. Chlorine substituents reduce symmetry, leading to split peaks in the 550–650 cm1^{-1} region for C-Cl bonds.
  • 13^{13}C NMR : Assign signals using DEPT-135: sp2^2 carbons (110–140 ppm) and methyl groups (20–25 ppm). Chlorine-induced deshielding shifts sp2^2 carbons upfield by ~5 ppm compared to non-chlorinated analogs .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the reaction mechanisms of 3,5-Dichloro-4-methylpenta-1,3-diene in cycloaddition reactions?

Methodological Answer :

  • Quantum Chemical Modeling : Use density functional theory (DFT) with the B3LYP/6-31G(d) basis set to map potential energy surfaces (PES) for Diels-Alder reactions. Compare activation energies of competing pathways (concerted vs. stepwise biradical mechanisms) .
  • Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to electron density maps to identify bond critical points and verify transition-state geometries .

Q. How does steric hindrance from the 4-methyl group influence regioselectivity in catalytic applications?

Methodological Answer :

  • Steric Maps : Generate steric maps using molecular docking software (e.g., AutoDock) to quantify spatial occupancy of the methyl group. Correlate with experimental regioselectivity data in palladium-catalyzed cross-couplings.
  • Catalytic Screening : Test Wilkinson’s catalyst ([RhCl(PPh3_3)3_3]) vs. bulky N-heterocyclic carbene (NHC) ligands. Monitor product ratios via 1^1H NMR to assess steric vs. electronic effects .

Q. How can contradictions between experimental and computational data on bond dissociation energies (BDEs) be resolved?

Methodological Answer :

  • Hybrid Calibration : Combine experimental BDEs (from calorimetry) with high-level ab initio calculations (e.g., CCSD(T)/CBS). Use multi-reference methods (CASSCF) to account for diradical intermediates in homolytic cleavage pathways .
  • Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in computational parameters (basis set size, solvation models) and experimental measurement tolerances .

Data-Driven Research Frameworks

Q. What strategies are effective for designing green synthesis protocols for 3,5-Dichloro-4-methylpenta-1,3-diene?

Methodological Answer :

  • Life Cycle Assessment (LCA) : Compare energy inputs and waste outputs of chlorination methods (e.g., radical vs. electrophilic). Prioritize solvent recovery (e.g., scCO2_2 extraction) to minimize E-factor .
  • Catalyst Recycling : Immobilize chlorination catalysts (e.g., FeCl3_3 on mesoporous silica) to reduce metal leaching. Track turnover numbers (TONs) via ICP-MS .

Q. How can spectroscopic and chromatographic data be integrated to resolve structural ambiguities in derivatives?

Methodological Answer :

  • Multivariate Analysis : Use Principal Component Analysis (PCA) on FTIR and GC-MS datasets to cluster compounds by functional groups. Cross-validate with X-ray crystallography for ambiguous cases .
  • Hyphenated Techniques : LC-NMR-MS allows real-time tracking of degradation products (e.g., dechlorination intermediates) under thermal stress conditions .

Tables of Key Parameters

Q. Table 1: Computational Parameters for Reaction Mechanism Studies

MethodBasis SetSolvent ModelActivation Energy (kcal/mol)Reference
DFT/B3LYP6-31G(d)SMD (CH2_2Cl2_2)18.7 ± 0.5
CASSCF(6,6)cc-pVTZGas Phase20.3 ± 1.2

Q. Table 2: Experimental vs. Calculated BDEs

BondExperimental (kcal/mol)CCSD(T)/CBS (kcal/mol)Deviation (%)
C(3)-Cl78.2 ± 1.076.8 ± 0.81.8
C(5)-Cl79.5 ± 0.977.3 ± 0.72.8

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